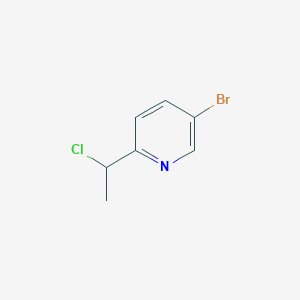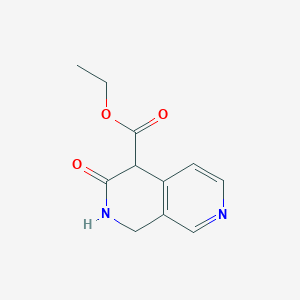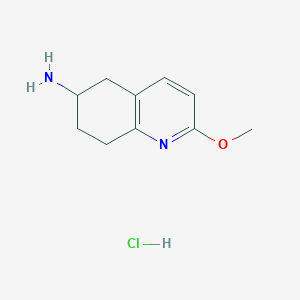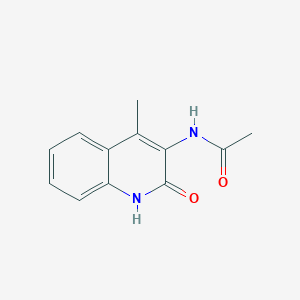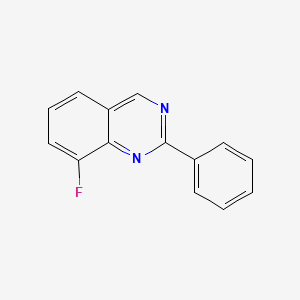
8-Fluoro-2-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom at the 8th position and a phenyl group at the 2nd position enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-phenylquinazoline can be achieved through various methods. One common approach involves the Chan–Evans–Lam coupling reaction. This method uses 2-formylphenylboronic acids and amidines as starting materials. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and potassium carbonate as a base . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods: Industrial-scale production of this compound often employs microwave-assisted synthesis. This method not only accelerates the reaction but also improves the yield and purity of the product. The use of microwave irradiation allows for better control over reaction parameters, making it a preferred method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of 2-phenylquinazoline.
Substitution: Formation of 8-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-phenylquinazoline involves its interaction with specific molecular targets. The compound is known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the proliferation of cancer cells, leading to apoptosis. The fluorine atom enhances the compound’s binding affinity to the target enzymes, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinazoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-2-phenylquinazoline: Similar structure but with the fluorine atom at the 5th position, leading to variations in reactivity and potency.
7-Chloro-2-phenylquinazoline: Contains a chlorine atom instead of fluorine, affecting its pharmacological profile.
Uniqueness: 8-Fluoro-2-phenylquinazoline stands out due to the presence of the fluorine atom at the 8th position, which significantly enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various fields.
Eigenschaften
Molekularformel |
C14H9FN2 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
8-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
VXGDXNCOOYWKCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


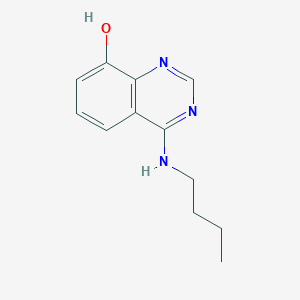
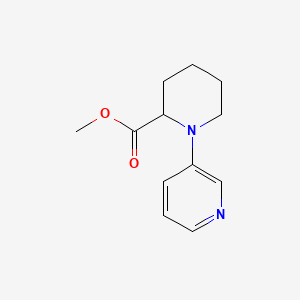
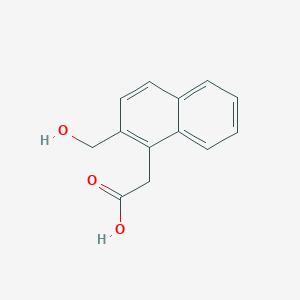

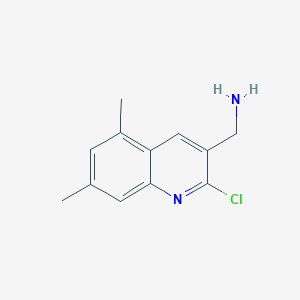

![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
